2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
This compound belongs to the class of acetamides and features a complex structure with multiple functional groups. Let’s break it down:
2-(2,3-dimethylphenoxy): This part of the molecule contains a phenoxy group (C₆H₄O) substituted with two methyl groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring (C₄H₄OS) with a carbonyl group (C=O) attached.
N-(4-fluorobenzyl): This segment includes a benzyl group (C₇H₇) with a fluorine atom (F) substitution.
Acetamide: The amide functional group (CONH₂) completes the compound.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including the assembly of the various fragments
Phenoxylation: Start by reacting 2,3-dimethylphenol with an appropriate reagent (e.g., chloromethyl methyl ether) to introduce the phenoxy group.
Thiophene Ring Formation: Cyclize the intermediate with a sulfur source (e.g., Lawesson’s reagent) to form the tetrahydrothiophene ring.
Benzyl Fluorination: Introduce the fluorine atom into the benzyl group using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).
Amidation: Finally, react the fluorobenzyl intermediate with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production:: Industrial-scale production methods would likely involve optimization of these steps, along with purification and yield improvement.
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: The phenolic group can be oxidized to a quinone.
Reduction: Reduction of the carbonyl group could yield an alcohol.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.
Common reagents and conditions would depend on the specific reaction. Major products would include derivatives of the functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
Agrochemicals: Explore its use in crop protection or pest control.
Polymer Chemistry: Assess its role in polymerization reactions.
Materials Science: Investigate its properties for materials applications.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate this.
Properties
Molecular Formula |
C21H24FNO4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24FNO4S/c1-15-4-3-5-20(16(15)2)27-13-21(24)23(19-10-11-28(25,26)14-19)12-17-6-8-18(22)9-7-17/h3-9,19H,10-14H2,1-2H3 |
InChI Key |
JKBZCPYPAOWCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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